molecular formula C16H12O7 B600736 6,7,3',4'-Tetrahydroxyflavone CAS No. 92915-82-7

6,7,3',4'-Tetrahydroxyflavone

Cat. No. B600736
CAS RN: 92915-82-7
M. Wt: 316.26
InChI Key:
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Description

6,7,3’,4’-Tetrahydroxyflavone is a natural product found in Perilla frutescens . It has the molecular formula C15H10O6 .


Molecular Structure Analysis

The molecular weight of 6,7,3’,4’-Tetrahydroxyflavone is 286.24 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one . The InChIKey is GGHXUACYEVVMIT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6,7,3’,4’-Tetrahydroxyflavone has a molecular weight of 286.24 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its exact mass is 286.04773803 g/mol .

Scientific Research Applications

  • Fisetin's Interaction with DNA : Fisetin and related compounds exhibit potent binding to DNA, which could have implications for therapeutic drug design, particularly in diseases related to DNA damage or genetic disorders (Sengupta et al., 2014).

  • Pharmacological Interactions : The interaction of fisetin with human serum albumin (HSA) has been studied, revealing insights into the pharmacological mechanisms and potential therapeutic applications of fisetin in treating inflammatory and nociceptive conditions (Ma, Wang, & Xie, 2012).

  • Radioprotective Properties : Fisetin has been found to improve the survival of irradiated mice by restoring hematopoietic function, indicating its potential as a radioprotector (Liu et al., 2017).

  • Anti-HIV and Anticancer Properties : Certain flavones, including derivatives of fisetin, have shown anti-HIV and anticancer properties. These compounds can inhibit DNA topoisomerase IIα activity, which is crucial for cancer cell proliferation (Kongkum et al., 2012).

  • Anti-inflammatory and Antioxidant Effects : Fisetin exhibits significant antioxidant properties, which are beneficial for dietary health and may contribute to its anti-inflammatory effects. These properties are being explored for potential therapeutic applications (Jing, Ma, Fan, & Jia, 2017).

  • Diabetes Management : Fisetin has shown potential in modulating key enzymes of carbohydrate metabolism, which could be beneficial for managing diabetes and related metabolic disorders (Prasath & Subramanian, 2011).

  • Neuroprotection : Research indicates that fisetin has neuroprotective properties and can inhibit the aggregation of amyloid beta protein, suggesting its potential use in treating Alzheimer's disease (Akaishi et al., 2008).

  • Cancer Prevention and Treatment : Fisetin has been studied for its role in inhibiting cancer growth by affecting cell cycle, apoptosis, angiogenesis, invasion, and metastasis. Its safety profile makes it a potential candidate for cancer prevention and treatment (Lall, Adhami, & Mukhtar, 2016).

Future Directions

Flavonoids like 6,7,3’,4’-Tetrahydroxyflavone have immense potential to be utilized as chemopreventive dietary molecules . More research is needed to provide a better understanding of the mechanisms of diabetes treatment using flavonoids .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHXUACYEVVMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,3',4'-Tetrahydroxyflavone

Citations

For This Compound
7
Citations
J Hyun, Y Woo, DS Hwang, G Jo, S Eom, Y Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Even hydroxyflavones show diverse biological functions, they have two common features such as showing antioxidative effects and containing hydroxyl groups. The authors tested the …
Number of citations: 56 www.sciencedirect.com
C Nakashima, W Vichnewski, JG Diaz, W Herz - Phytochemistry, 1994 - Elsevier
Two new flavonoids, 3-methoxy-6,7,3′, 4′-tetrahydroxyflavone and 3-methoxy-6,7,4′-trihydroxyflavone, were isolated from polar portions of a chloroform extract of Graziela …
Number of citations: 6 www.sciencedirect.com
DA Karpitskiy, EA Bessonova, LA Kartsova… - Phytochemical …, 2022 - Wiley Online Library
Introduction Iris L. are promising in medicine due to the biological activity of extracts. Iris sibirica L. is spread in Russia but its phytochemical composition has not been studied in detail …
DT Long, HT Van Thi My Le, N Han, TT Hue, HTK Hong - csdlkhoahoc.hueuni.edu.vn
Helicteres hirsuta Lour. contains highly bioactive compounds that have therapeutic effects on many diseases, hence used to make medicine, most parts of the plant are used. We …
Number of citations: 0 csdlkhoahoc.hueuni.edu.vn
Y Wen, S Zhang, X Meng, C Zhao, B Hou, X Zhu… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Wuweiganlu (WGL) is a well-known formulation described in the “Four Medical Scriptures of Tibetan medicine”, which is mainly used for the treatment …
Number of citations: 3 www.sciencedirect.com
R Hegnauer, R Hegnauer - Chemotaxonomie der Pflanzen: Band XIb-1 …, 1996 - Springer
… EE King et al., The isolation of a diterpene ester (methyl vinhaticoate), and of 6: 7: 3’: 4’-tetrahydroxyflavone (plathymenin) and 2: 4: 5: 3’: 4’ pentahydroxychalkone (neo-plathymenin), …
Number of citations: 0 link.springer.com
A Leckienė - 2016 - Vilniaus universitetas
Number of citations: 0

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